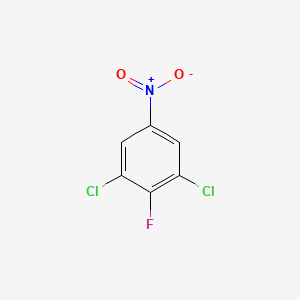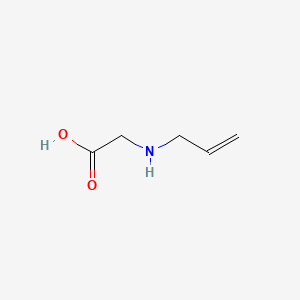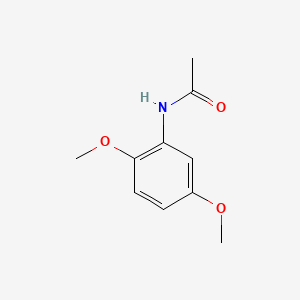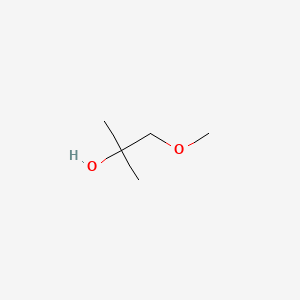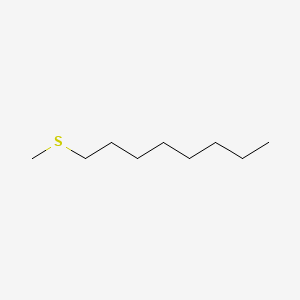
3-Chlorobenzylisothiocyanat
Übersicht
Beschreibung
3-Chlorobenzyl isothiocyanate is a chemical compound with the molecular formula C8H6ClNS . It has an average mass of 183.658 Da and a mono-isotopic mass of 182.990952 Da .
Synthesis Analysis
Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines . This method involves converting isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .
Molecular Structure Analysis
The molecular structure of 3-Chlorobenzyl isothiocyanate consists of a benzene ring with a chlorine atom and an isothiocyanate group attached to it . The isothiocyanate group is composed of a nitrogen atom double-bonded to a carbon atom, which is in turn double-bonded to a sulfur atom .
Chemical Reactions Analysis
Isothiocyanates, including 3-Chlorobenzyl isothiocyanate, are known to exhibit various chemical reactions. They are absorbed across intestinal cell membranes by passive diffusion and bind reversibly to plasma protein thiols by thiocarbamoylation . Free isothiocyanate enters cells and is converted to the glutathione conjugate by glutathione S-transferases (GSTs) .
Physical And Chemical Properties Analysis
3-Chlorobenzyl isothiocyanate has a boiling point of 278.7±15.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 . Its vapor pressure is 0.0±0.6 mmHg at 25°C . The compound has a flash point of 122.4±20.4 °C .
Wissenschaftliche Forschungsanwendungen
Antikrebsforschung
3-Chlorobenzylisothiocyanat: wurde auf seine potenziellen Antikrebseigenschaften untersucht. Isothiocyanate im Allgemeinen sind dafür bekannt, Antikrebsaktivitäten aufzuweisen . Sie können durch Modulation der Enzymaktivität, Induktion von Apoptose in malignen Zellen und Hemmung des Tumorwachstums wirken. Die Erforschung der spezifischen Auswirkungen von this compound auf Krebszellen könnte zu neuen therapeutischen Strategien führen.
Antiflammatorische Anwendungen
Die Rolle der Verbindung bei entzündungshemmenden Prozessen ist ein weiteres interessantes Gebiet. Es wurde gezeigt, dass Isothiocyanate entzündungshemmende Eigenschaften besitzen , was this compound zu einem Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente oder Behandlungen machen könnte.
Antioxidative Wirkungen
Studien legen nahe, dass Isothiocyanate als Antioxidantien wirken können . Das antioxidative Potenzial von this compound könnte in verschiedenen biomedizinischen Anwendungen genutzt werden und möglicherweise zur Vorbeugung oxidativer Stress-bedingter Erkrankungen beitragen.
Landwirtschaftliche Anwendungen
In der Landwirtschaft dienen Isothiocyanate aufgrund ihrer natürlichen pestiziden Eigenschaften als Biopestizide . Die Erforschung von this compound könnte seine Verwendung als grünes Pestizid erweitern und nachhaltige landwirtschaftliche Praktiken fördern.
Einsatz in der Lebensmittelindustrie
Isothiocyanate finden in der Lebensmittelindustrie aufgrund ihrer antimikrobiellen Eigenschaften als Konservierungsstoffe Anwendung . Die Untersuchung der Wirksamkeit von this compound als Lebensmittelkonservierungsmittel könnte zu seiner Verwendung bei der Verlängerung der Haltbarkeit verderblicher Waren führen.
Biotechnologische Werkzeuge
In der Biotechnologie werden Isothiocyanate bei der Synthese verschiedener biochemischer Verbindungen verwendet . This compound könnte bei der Synthese neuartiger Verbindungen mit spezifischen biologischen Aktivitäten eingesetzt werden.
Wirkmechanismus
Target of Action
3-Chlorobenzyl isothiocyanate, like other isothiocyanates, primarily targets proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . It also interacts with cytochrome P 450 (CYP) enzymes . These targets play crucial roles in cellular processes, and their modulation can lead to significant changes in cell behavior.
Mode of Action
The compound interacts with its targets primarily through its high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues . This interaction can lead to changes in the function of the target proteins, affecting various cellular processes. For instance, it has been shown to inhibit the Akt pathway, a key signaling pathway involved in cell survival .
Biochemical Pathways
3-Chlorobenzyl isothiocyanate affects several biochemical pathways. It can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis . These effects can lead to a variety of downstream effects, including the prevention of cancer.
Pharmacokinetics
Isothiocyanates, including 3-Chlorobenzyl isothiocyanate, are metabolized in the body by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This process affects the bioavailability of the compound, as it determines how quickly it is broken down and removed from the body.
Result of Action
The molecular and cellular effects of 3-Chlorobenzyl isothiocyanate’s action are diverse, due to its interaction with multiple targets and pathways. It has been shown to induce oxidative stress, suppress the metastasis potential of cancer cells , and inhibit cell growth . These effects can contribute to its anticancer properties.
Action Environment
The action, efficacy, and stability of 3-Chlorobenzyl isothiocyanate can be influenced by various environmental factors. For instance, the pH can affect the formation of isothiocyanates from their glucosinolate precursors . Additionally, the presence of certain cofactors can influence the hydrolysis of glucosinolates . More research is needed to fully understand the impact of environmental factors on the action of 3-Chlorobenzyl isothiocyanate.
Zukünftige Richtungen
The future directions for 3-Chlorobenzyl isothiocyanate research include further study of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be conducted to study the effects of 3-Chlorobenzyl isothiocyanate on gene expression and epigenetic modifications, as well as its potential as an inhibitor of protein-protein interactions. Additionally, further research could be conducted to study the effects of 3-Chlorobenzyl isothiocyanate on cancer cells, and its potential as an anti-cancer agent. Finally, further research could be conducted to study the effects of 3-Chlorobenzyl isothiocyanate on the immune system, and its potential as an immune modulator.
Safety and Hazards
3-Chlorobenzyl isothiocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Biochemische Analyse
Biochemical Properties
3-Chlorobenzyl isothiocyanate, like other isothiocyanates, interacts with various enzymes, proteins, and other biomolecules. It governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The nature of these interactions is largely dependent on the specific biochemical properties of 3-Chlorobenzyl isothiocyanate.
Cellular Effects
The effects of 3-Chlorobenzyl isothiocyanate on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Molecular Mechanism
At the molecular level, 3-Chlorobenzyl isothiocyanate exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can inhibit CYP enzymes, induce phase II enzymes via activation of Nrf 2, and modulate cell cycle regulators .
Metabolic Pathways
3-Chlorobenzyl isothiocyanate is likely involved in various metabolic pathways. It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels
Eigenschaften
IUPAC Name |
1-chloro-3-(isothiocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNLZOLEJMSOKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190439 | |
| Record name | Benzene, 1-chloro-3-(isothiocyanatomethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3694-58-4 | |
| Record name | 1-Chloro-3-(isothiocyanatomethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3694-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothiocyanic acid, m-chlorobenzyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-3-(isothiocyanatomethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3694-58-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



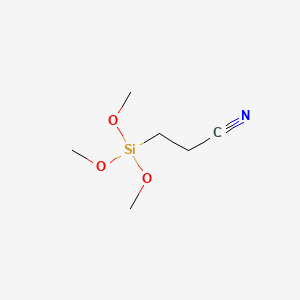

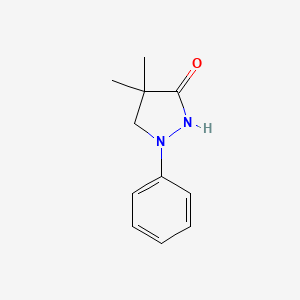

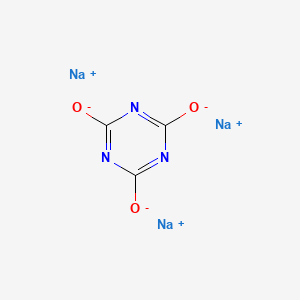
![Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1581560.png)
